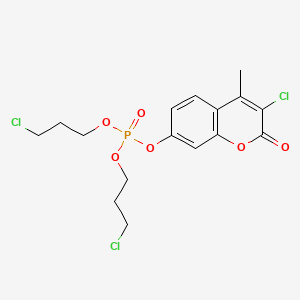![molecular formula C13H14BrNO3 B13829241 Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydroxymethylidene group, and a methyliminobutanoate moiety
Preparation Methods
The synthesis of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Hydroxymethylidene addition: The hydroxymethylidene group is introduced through a reaction with formaldehyde or a similar reagent.
Formation of the methyliminobutanoate moiety: This step involves the reaction of the intermediate with methylamine and butanoic acid derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific enzymes or receptors, while the hydroxymethylidene and methyliminobutanoate moieties contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the molecular level.
Comparison with Similar Compounds
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate can be compared with similar compounds such as:
Methyl 4-bromo-2-hydroxybenzoate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Methyl 4-fluoro-2-hydroxybenzoate:
Methyl 4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3 |
InChI Key |
DDVAMDPZPJXCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


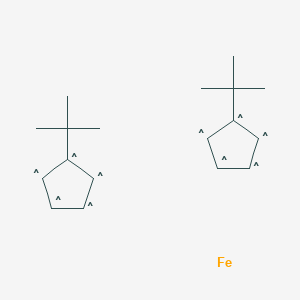
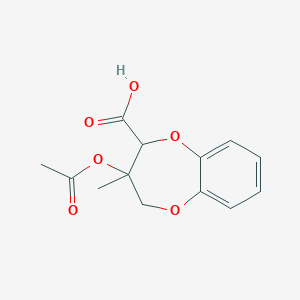
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
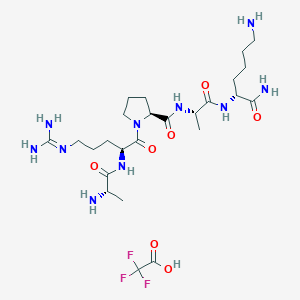

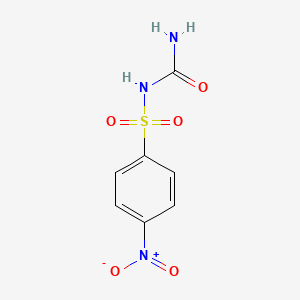

![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
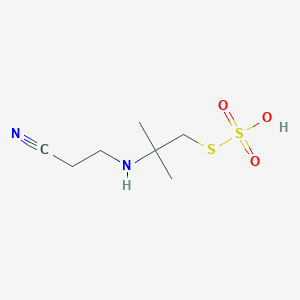
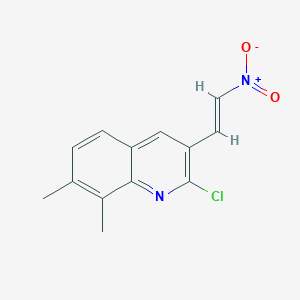
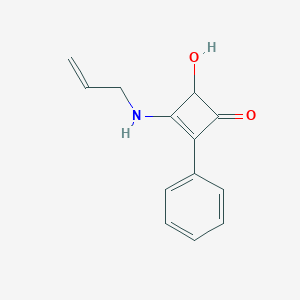
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

